molecular formula C16H37NO2 B14755428 Azane;3-tridecoxypropan-1-ol

Azane;3-tridecoxypropan-1-ol

Cat. No.: B14755428
M. Wt: 275.47 g/mol
InChI Key: YOZBWSYCXMVAMK-UHFFFAOYSA-N
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Description

Azane;3-tridecoxypropan-1-ol:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azane;3-tridecoxypropan-1-ol typically involves the reaction of a tridecyl halide with 3-hydroxypropan-1-ol in the presence of a base. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-hydroxypropan-1-ol attacks the carbon atom bonded to the halide in the tridecyl halide, resulting in the formation of this compound.

Reaction Conditions:

    Temperature: The reaction is typically carried out at room temperature.

    Solvent: Common solvents used include ethanol or methanol.

    Base: Sodium hydroxide or potassium hydroxide is often used as the base to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and increased efficiency. The use of catalysts, such as phase transfer catalysts, can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

Azane;3-tridecoxypropan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of aldehydes or ketones.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.

Major Products

    Oxidation: Aldehydes or ketones.

    Reduction: Alkanes.

    Substitution: Halides or amines.

Scientific Research Applications

Azane;3-tridecoxypropan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of lipid metabolism and membrane biology.

    Industry: It is used as a surfactant in various industrial processes, including emulsification and solubilization.

Mechanism of Action

The mechanism of action of Azane;3-tridecoxypropan-1-ol involves its interaction with lipid membranes. The long alkyl chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane.

Comparison with Similar Compounds

Similar Compounds

  • Azane;3-decoxypropan-1-ol
  • Azane;3-dodecoxypropan-1-ol
  • Azane;3-tetradecoxypropan-1-ol

Uniqueness

Azane;3-tridecoxypropan-1-ol is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. This makes it particularly useful in applications where specific hydrophobic and hydrophilic balance is required, such as in surfactants and drug delivery systems.

Properties

Molecular Formula

C16H37NO2

Molecular Weight

275.47 g/mol

IUPAC Name

azane;3-tridecoxypropan-1-ol

InChI

InChI=1S/C16H34O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17;/h17H,2-16H2,1H3;1H3

InChI Key

YOZBWSYCXMVAMK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOCCCO.N

Origin of Product

United States

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